molecular formula C10H9NO3 B3143250 methyl 5-hydroxy-1H-indole-2-carboxylate CAS No. 51991-39-0

methyl 5-hydroxy-1H-indole-2-carboxylate

Cat. No. B3143250
M. Wt: 191.18 g/mol
InChI Key: JOGDFBLWRNQZRO-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

5-Hydroxy-1H-indole-2-carboxylic acid (0.50 g, 2.82 mmol) was dissolved in MeOH:CH2Cl2 (1:1, 15 mL), trimethylsilyl diazomethane (2.0 M in hexanes, ˜5.0 mL) was added dropwise until a persistent yellow color formed and the reaction mixture was stirred for 0.5 h. To the solution was added acetic acid (0.5 mL) and the solvent was evaporated. Purification was accomplished by column chromatography (CH2Cl2: MeOH) to afford the title compound (0.55 g, 99%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.59 (br. s., 1H), 8.88 (dd, 1H), 7.23 (d, 1H), 6.85-6.96 (m, 2 H), 6.77 (dd, 1H), 3.81 (d, 3H). MS: m/z 192.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=[O:12])=[CH:5]2.[CH3:14][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>CO.C(Cl)Cl>[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C2C=C(NC2=CC1)C(=O)O
Name
MeOH CH2Cl2
Quantity
15 mL
Type
solvent
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC=1C=C2C=C(NC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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